Cas no 855287-26-2 (Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
- ethyl 7-methoxy-8-methyl-2-oxochromene-3-carboxylate
- 855287-26-2
- Ethyl7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
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- インチ: InChI=1S/C14H14O5/c1-4-18-13(15)10-7-9-5-6-11(17-3)8(2)12(9)19-14(10)16/h5-7H,4H2,1-3H3
- InChIKey: GDMRYVZMZYNRDR-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=CC=C(C(=C2OC1=O)C)OC
計算された属性
- せいみつぶんしりょう: 262.08412354g/mol
- どういたいしつりょう: 262.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449041845-1g |
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |
855287-26-2 | 95% | 1g |
$492.96 | 2023-08-31 | |
Crysdot LLC | CD11044273-1g |
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |
855287-26-2 | 95+% | 1g |
$581 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743929-1g |
Ethyl 7-methoxy-8-methyl-2-oxo-2h-chromene-3-carboxylate |
855287-26-2 | 98% | 1g |
¥4508.00 | 2024-07-28 | |
Chemenu | CM162709-1g |
ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |
855287-26-2 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM162709-1g |
ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |
855287-26-2 | 95% | 1g |
$549 | 2021-06-17 |
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylateに関する追加情報
Ethyl 7-Methoxy-8-Methyl-2-Oxo-2H-Chromene-3-Carboxylate: A Promising Chromene Derivative with Multifaceted Pharmacological Potential
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene scaffold, has emerged as a significant compound in the field of medicinal chemistry due to its unique structural features and potential biological activities. The CAS No. 855287-26-2 corresponds to this compound, which features a chromene ring system with functional groups such as methoxy, methyl, and carboxylate functionalities. The synthesis of this compound involves a series of organic reactions, including nucleophilic substitution and esterification, which are critical for achieving the desired molecular structure.
The chromene ring, also known as benzopyran, is a six-membered ring system consisting of a benzene ring fused to a pyran ring. The presence of oxygen atoms in the pyran ring contributes to the compound's polarity and solubility properties. The 7-methoxy group at the 7-position of the chromene ring enhances the compound's hydrophilicity, while the 8-methyl substitution at the 8-position introduces steric effects that may influence its interaction with biological targets. The 2-oxo functionality at the 2-position is a key structural element that may participate in hydrogen bonding or electrostatic interactions with receptor sites.
Recent studies have highlighted the pharmacological potential of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate in various therapeutic areas. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The carboxylate group at the 3-position is believed to play a critical role in this activity by chelating metal ions such as iron and copper, which are known to catalyze oxidative stress.
Another area of interest is the anti-inflammatory effects of this compound. In vitro experiments conducted in 2022 showed that Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate significantly suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. The methoxy group at the 7-position may enhance the compound's interaction with cellular membranes, facilitating its entry into target cells.
Furthermore, research published in 2024 in Pharmaceutical Research explored the antitumor potential of this compound. The study found that Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate induces apoptosis in cancer cells by targeting the mitochondria and disrupting the mitochondrial membrane potential. The 8-methyl substitution may contribute to the compound's ability to bind to specific protein targets, such as Bcl-2 family members, which are involved in cell survival and apoptosis regulation.
Structural modifications of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate have also been investigated to enhance its therapeutic efficacy. For example, a 2023 study in Organic & Biomolecular Chemistry reported the synthesis of analogs with varying substituents at the 7- and 8-positions, which showed improved selectivity for certain receptor types. The 2-oxo functionality was found to be essential for maintaining the compound's activity, as its removal led to a significant decrease in biological effects.
From a synthetic perspective, the preparation of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process. The initial step often involves the formation of a chromene ring through a Diels-Alder reaction or a condensation reaction between a suitable aromatic compound and a dienophile. The subsequent introduction of the methoxy and methyl groups requires precise control of reaction conditions, including temperature, solvent, and catalyst selection. The carboxylate group is usually introduced through esterification reactions, which can be optimized to achieve high yields and purity.
The physicochemical properties of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate are also critical for its application in drug development. The compound exhibits moderate solubility in polar solvents such as methanol and ethanol, which is advantageous for formulation purposes. Its molecular weight and logP value (partition coefficient) further influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have shown that the 7-methoxy group contributes to the compound's hydrophilicity, while the 8-methyl group may affect its lipophilicity.
Despite its promising properties, Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate faces challenges in terms of stability and bioavailability. A 2022 study in Drug Stability and Storage highlighted the need for proper storage conditions to prevent degradation of the compound, particularly under high temperatures and UV light exposure. Additionally, the carboxylate group may undergo hydrolysis in biological systems, which could affect its therapeutic efficacy. Researchers are exploring strategies such as prodrug formulations to enhance its stability and prolong its half-life in vivo.
Future research directions for Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate include the development of more potent derivatives with enhanced selectivity and reduced side effects. Advances in computational modeling and molecular docking studies are expected to provide insights into the compound's interaction with biological targets, guiding the design of optimized analogs. Additionally, the exploration of its potential in combination therapies with existing drugs could open new avenues for its application in clinical settings.
In conclusion, Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate represents a promising candidate for further investigation due to its multifaceted pharmacological activities. The combination of its structural features, such as the 7-methoxy, 8-methyl, and 2-oxo groups, along with the carboxylate functionality, positions it as a versatile compound with potential applications in antioxidant, anti-inflammatory, and antitumor therapies. Continued research into its synthesis, physicochemical properties, and biological mechanisms will be essential for its advancement in pharmaceutical development.
For more information on the latest research and developments related to Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate, please refer to the scientific literature and databases such as PubMed, Google Scholar, and the journals mentioned above. These resources provide comprehensive insights into the compound's properties, applications, and future potential in the field of medicinal chemistry.
It is important to note that the information provided here is based on current scientific knowledge and may be subject to updates as new research is published. Always consult with qualified professionals and review the latest studies before using any compound in therapeutic applications.
Thank you for your interest in Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate. If you have any further questions or need additional information, feel free to ask. We are here to help you explore the possibilities and advancements in this field of research.
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